molecular formula C8H14N2O B6233868 6-azabicyclo[3.2.1]octane-6-carboxamide CAS No. 2293788-62-0

6-azabicyclo[3.2.1]octane-6-carboxamide

Cat. No.: B6233868
CAS No.: 2293788-62-0
M. Wt: 154.2
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Description

6-Azabicyclo[3.2.1]octane-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of the nitrogen atom in the ring system imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-azabicyclo[3.2.1]octane-6-carboxamide typically involves the construction of the bicyclic core followed by the introduction of the carboxamide group. One common approach is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a cyclopentanone derivative can lead to the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of catalysts and automated systems can further streamline the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octane-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of functionalized compounds .

Scientific Research Applications

6-Azabicyclo[3.2.1]octane-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.

    Biology: Its unique structure allows it to interact with biological targets, making it a useful tool in the study of enzyme mechanisms and receptor-ligand interactions.

    Medicine: The compound’s bioactive properties make it a candidate for drug discovery and development, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and catalysts, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 6-azabicyclo[3.2.1]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.2.1]octane-6-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets and its potential as a drug candidate .

Properties

CAS No.

2293788-62-0

Molecular Formula

C8H14N2O

Molecular Weight

154.2

Purity

0

Origin of Product

United States

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